3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one
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Overview
Description
3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a complex organic compound that features a combination of aromatic, imidazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Sulfonylation: The imidazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Piperidine Introduction: The sulfonylated imidazole is reacted with piperidine under basic conditions to form the piperidinyl-imidazole intermediate.
Final Coupling: The intermediate is coupled with 3-(4-methoxyphenyl)propan-1-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases and elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound can be used to study the interactions of sulfonylated imidazole derivatives with biological macromolecules.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and neurological pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate salt
- 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is unique due to its combination of methoxyphenyl, imidazole, and piperidine moieties
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-21-14-11-20-19(21)27(24,25)17-9-12-22(13-10-17)18(23)8-5-15-3-6-16(26-2)7-4-15/h3-4,6-7,11,14,17H,5,8-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTAPCOYDGTQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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